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molecular formula C5H8N2O3 B8612878 3,3-Dimethoxy-2-hydroxyiminopropionitrile CAS No. 478183-26-5

3,3-Dimethoxy-2-hydroxyiminopropionitrile

Cat. No. B8612878
M. Wt: 144.13 g/mol
InChI Key: SYLINTBWFFRKQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07227032B2

Procedure details

At room temperature, 5.0 g (60 mmol) of 3-methoxyacrylonitrile, 6.5 g (60 mmol) of n-butyl nitrite and 30 ml of diethyl ether were mixed. Then, 5 ml of the above-mentioned solution was added to a flask having an inner volume of 25 ml and equipped with a stirring device. Under stirring, 1 ml (6 mmol) of a 25.7% by weight hydrogen chloride methanol solution was gradually added dropwise, to generate nitrosyl halide and n-butyl alcohol in the reaction system (the method of the above-mentioned (1)), and the mixture was reacted at room temperature for one hour. After completion of the reaction, the reaction mixture was concentrated under reduced pressure, and after adding water to the concentrate, the mixture was extracted with toluene. The organic layer was taken out, washed with a saturated aqueous sodium hydrogen carbonate solution, and dried over anhydrous magnesium sulfate. After filtration, the filtrate was concentrated under reduced pressure, the concentrate was purified by silica gel column chromatography (Filler; Wako gel C-200 (available from Wako Junyaku Co.), Eluent; toluene/ethyl acetate=10/1 (volume ratio)) to obtain 0.06 g (Isolation yield: 4%) of 3,3-di-n-butoxy-2-hydroxyiminopropionitrile as colorless oily product, 0.21 g (Isolation yield: 19%) of 3-n-butoxy-2-hydroxyimino-3-methoxypropionitrile as colorless oily product and 0.14 g of 3,3-dimethoxy-2-hydroxyiminopropionitrile (Isolation yield: 16%) as white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
6.5 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Two
[Compound]
Name
above-mentioned solution
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
nitrosyl halide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH:3]=[CH:4][C:5]#[N:6].[N:7](OCCCC)=[O:8].[CH2:14]([O:16][CH2:17][CH3:18])C.[CH3:19]O.Cl.[CH2:22]([OH:26])[CH2:23][CH2:24][CH3:25]>>[CH2:1]([O:2][CH:3]([O:26][CH2:22][CH2:23][CH2:24][CH3:25])[C:4](=[N:7][OH:8])[C:5]#[N:6])[CH2:19][CH2:17][CH3:18].[CH2:22]([O:26][CH:3]([O:2][CH3:1])[C:4](=[N:7][OH:8])[C:5]#[N:6])[CH2:23][CH2:24][CH3:25].[CH3:1][O:2][CH:3]([O:16][CH3:14])[C:4](=[N:7][OH:8])[C:5]#[N:6] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)O
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
COC=CC#N
Name
Quantity
6.5 g
Type
reactant
Smiles
N(=O)OCCCC
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)OCC
Step Three
Name
above-mentioned solution
Quantity
5 mL
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO.Cl
Step Five
Name
nitrosyl halide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
Under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a stirring device
CUSTOM
Type
CUSTOM
Details
was reacted at room temperature for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
after adding water to the concentrate
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with toluene
WASH
Type
WASH
Details
washed with a saturated aqueous sodium hydrogen carbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the concentrate was purified by silica gel column chromatography (Filler; Wako gel C-200 (available from Wako Junyaku Co.), Eluent; toluene/ethyl acetate=10/1 (volume ratio))

Outcomes

Product
Name
Type
product
Smiles
C(CCC)OC(C(C#N)=NO)OCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.06 g
YIELD: PERCENTYIELD 4%
Name
Type
product
Smiles
C(CCC)OC(C(C#N)=NO)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.21 g
YIELD: PERCENTYIELD 19%
Name
Type
product
Smiles
COC(C(C#N)=NO)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.14 g
YIELD: PERCENTYIELD 16%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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